Bacterial Mutagenicity Abrogation
Hycanthone N‑oxide (WIN‑29329) was tested for forward and reverse mutagenic activity in Salmonella typhimurium strain TA1532 alongside the parent compound hycanthone methanesulfonate (HCT). HCT exhibited concentration‑dependent mutagenicity, inducing mutations at measurable frequencies, while WIN‑29329 — the terminal N‑oxide analog — was completely inactive at the concentration tested . This represents a qualitative, not merely quantitative, difference: the N‑oxide modification abolishes detectable frameshift mutagenicity in this standard bacterial mutagenesis assay. In contrast, removal of a single ethyl group (desethyl HCT, Win 27,262) did not affect mutagenic potency on a molar basis, demonstrating that the N‑oxide modification at the terminal amine specifically and uniquely silences the mutagenic activity .
Hycanthone methanesulfonate: concentration-dependent mutagenic activity
| Evidence Dimension | Bacterial mutagenicity — forward and reverse mutation in Salmonella typhimurium TA1532 |
|---|---|
| Target Compound Data | Hycanthone N‑oxide (WIN‑29329): inactive at the concentration tested |
| Comparator Or Baseline | Hycanthone methanesulfonate (HCT): concentration‑dependent mutagenic activity; Desethyl HCT (Win 27,262): mutagenic potency equal to HCT on a molar basis |
| Quantified Difference | Complete loss of detectable mutagenic activity (qualitative difference from active to inactive) |
| Conditions | Salmonella typhimurium TA1532; forward and reverse mutation assays |
Why This Matters
Procurement of hycanthone N‑oxide rather than hycanthone eliminates the frameshift mutagenicity hazard that led to the clinical withdrawal of the parent drug, enabling safer handling in laboratory SAR studies.
- [1] Cook TM, Goldman CK. Hycanthone and Its Congeners as Bacterial Mutagens. J Bacteriol. 1975;122(2):549‑556. doi:10.1128/JB.122.2.549-556.1975 View Source
